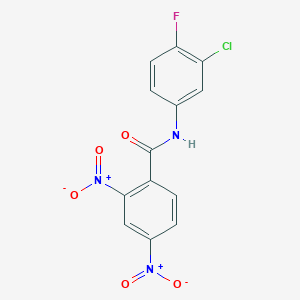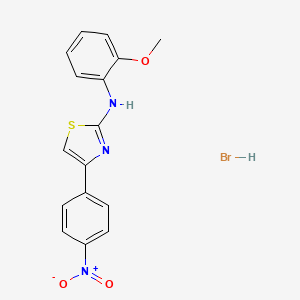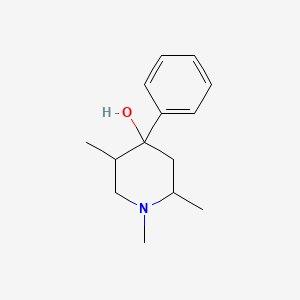
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide, also known as EF24, is a synthetic compound that has shown potential in various scientific research applications. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to target multiple signaling pathways, including the NF-κB pathway, the Nrf2 pathway, and the STAT3 pathway. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the activation of NF-κB and reduce the production of inflammatory cytokines. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has also been shown to activate the Nrf2 pathway and increase the expression of antioxidant genes. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the activation of STAT3 and reduce the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to increase the expression of antioxidant genes and reduce oxidative stress. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has also been shown to reduce the production of inflammatory cytokines and protect against tissue damage. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the growth of cancer cells and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has also been shown to have low toxicity and high selectivity for cancer cells. However, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has some limitations, including its poor bioavailability and limited water solubility.
Direcciones Futuras
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has potential future directions in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. Further research is needed to optimize the synthesis method of N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide and improve its bioavailability. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide can also be modified to improve its selectivity and reduce its toxicity. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide can also be used in combination with other drugs to enhance its therapeutic effects. Overall, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has shown promising potential in various scientific research applications and warrants further investigation.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide can be synthesized using different methods, including a one-pot reaction, a multi-step synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the condensation of 3-chloro-4-fluoroaniline and 2,4-dinitrobenzaldehyde in the presence of a base and a solvent. The multi-step synthesis involves the preparation of 2,4-dinitrobenzaldehyde followed by the condensation with 3-chloro-4-fluoroaniline. The microwave-assisted synthesis involves the reaction of 3-chloro-4-fluoroaniline and 2,4-dinitrobenzaldehyde in the presence of a catalyst under microwave irradiation.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been studied for its potential in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to reduce the production of inflammatory cytokines and protect against tissue damage. In neurodegenerative diseases, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to protect against oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O5/c14-10-5-7(1-4-11(10)15)16-13(19)9-3-2-8(17(20)21)6-12(9)18(22)23/h1-6H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLBIDLAESIGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)

![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)

![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
![methyl 1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5029563.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5029574.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029581.png)

![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5029598.png)
